Indomethacin-Diamid

Übersicht

Beschreibung

Indomethacin Diamide is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin Diamide, like its parent compound, is designed to inhibit the production of prostaglandins, which are endogenous signaling molecules responsible for inflammation, pain, and fever.

Wissenschaftliche Forschungsanwendungen

Indomethacin Diamide has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of diamide derivatives.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its anti-inflammatory and analgesic properties, similar to indomethacin.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

Target of Action

Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .

Mode of Action

Indomethacin Diamide acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .

Pharmacokinetics

Indomethacin, the parent compound of Indomethacin Diamide, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The molecular and cellular effects of Indomethacin Diamide’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, Indomethacin Diamide has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Diamide. For instance, the development of resistance to Diamide insecticides, including Indomethacin Diamide, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin Diamide typically involves the reaction of indomethacin with an amine to form the diamide derivative. The process generally includes the following steps:

Activation of Indomethacin: Indomethacin is first activated by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Reaction with Amine: The activated indomethacin is then reacted with an appropriate amine under controlled conditions to form the diamide. This reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of Indomethacin Diamide follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Indomethacin Diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Indomethacin Diamide can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Indomethacin Diamide.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Indomethacin: The parent compound with similar anti-inflammatory properties.

Diclofenac: Another NSAID with a similar mechanism of action.

Ibuprofen: A widely used NSAID with comparable effects.

Uniqueness: Indomethacin Diamide is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its diamide form could potentially result in altered absorption, distribution, metabolism, and excretion profiles, making it a subject of interest for further research and development.

Biologische Aktivität

Indomethacin diamide, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, exhibits various biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Indomethacin

Indomethacin is a potent NSAID primarily used to treat inflammatory conditions such as arthritis and acute gout. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Indomethacin's amphiphilic nature allows it to interact with lipid membranes, influencing cellular signaling pathways and membrane dynamics .

Biological Activity of Indomethacin Diamide

Indomethacin diamide has been studied for its unique biological activities, which include:

- Anti-inflammatory Effects : Similar to indomethacin, indomethacin diamide exhibits anti-inflammatory properties. It has been shown to inhibit COX activity, thereby reducing prostaglandin levels in inflammatory tissues.

- Membrane Interaction : Research indicates that indomethacin diamide can induce phase separation in lipid membranes. This property may alter the localization and function of membrane-associated proteins, impacting cell signaling and function .

- Neuroprotective Effects : Some studies suggest that indomethacin derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. For instance, indomethacin has been shown to modulate cannabinoid receptor signaling pathways, enhancing neuroprotective responses in animal models .

Case Study 1: Clinical Efficacy in Neonates

A retrospective analysis involving 2218 subjects treated with indomethacin for patent ductus arteriosus (PDA) demonstrated significant reductions in cerebral blood flow velocities following treatment. Indomethacin diamide's effects were comparable, indicating its potential utility in similar clinical scenarios .

Case Study 2: In vitro Studies on Amyloid Aggregation

Recent research utilized molecular docking techniques to assess the interaction of indomethacin-derived compounds with amyloid beta (Aβ) aggregates associated with Alzheimer's disease. Indomethacin diamide showed promising binding affinities, suggesting its potential role as an anti-amyloid aggregation agent .

Comparative Analysis of Biological Activities

The following table summarizes the comparative biological activities of indomethacin and its diamide derivative:

| Activity Type | Indomethacin | Indomethacin Diamide |

|---|---|---|

| Anti-inflammatory | Strong COX inhibition | Strong COX inhibition |

| Membrane Interaction | Alters membrane dynamics | Induces phase separation |

| Neuroprotective Effects | Modulates cannabinoid signaling | Potential neuroprotective effects |

| Amyloid Beta Interaction | Moderate binding affinity | Strong binding affinity |

The biological activities of indomethacin diamide can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Like its parent compound, it inhibits COX-1 and COX-2 enzymes.

- Membrane Dynamics Alteration : Induces gel-liquid phase separation in lipid membranes, affecting protein localization and function .

- Receptor Modulation : Enhances signaling through cannabinoid receptors, contributing to its neuroprotective effects .

Eigenschaften

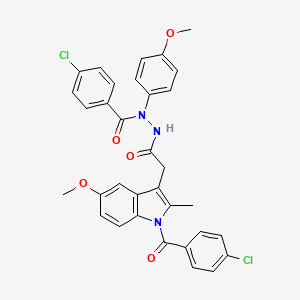

IUPAC Name |

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-25-6 | |

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.